4-(2-Hydroxypropan-2-yl)benzaldehyde
Description
Structural Context within Aromatic Aldehydes and Tertiary Alcohols
4-(2-Hydroxypropan-2-yl)benzaldehyde, with the chemical formula C₁₀H₁₂O₂, possesses a distinctive structure that marries two important functional groups: an aldehyde and a tertiary alcohol, both attached to a central benzene (B151609) ring in a para configuration. google.com The aldehyde group (-CHO) is a classic electrophilic site, readily participating in a wide array of nucleophilic addition and condensation reactions. This reactivity is fundamental to its role as a precursor in the synthesis of a diverse range of organic compounds.
Simultaneously, the 2-hydroxypropan-2-yl group [-C(CH₃)₂OH] introduces a tertiary alcohol functionality. Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions. This inherent stability of the hydroxyl group allows for selective transformations to be carried out on the aldehyde moiety without affecting the alcohol. This orthogonality in reactivity is a key feature that enhances the compound's utility as a synthetic intermediate.
Table 1: Key Properties of this compound google.comchemicalbook.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 81036-81-9 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Boiling Point (Predicted) | 293.1 ± 23.0 °C |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ |
Significance in Modern Synthetic Chemistry and Materials Science
The dual functionality of this compound underpins its growing importance in several areas of chemical science.
In synthetic chemistry , it serves as a valuable synthon, a molecular fragment used in the assembly of more complex molecules. The aldehyde group can be readily converted into a variety of other functional groups or used to form carbon-carbon bonds through reactions such as the Wittig, Grignard, and aldol (B89426) reactions. For instance, the aldehyde can be a key component in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net The tertiary alcohol, while less reactive, can participate in reactions such as etherification under specific conditions, providing another handle for molecular elaboration.
In materials science , particularly in the realm of polymer chemistry , functionalized benzaldehydes are crucial for creating advanced materials. Aldehydes can be incorporated into polymer backbones or used as pendant groups to modify polymer properties. numberanalytics.com For example, the reaction of the aldehyde group can be used to cross-link polymers, thereby enhancing their mechanical strength and thermal stability. numberanalytics.com The presence of the hydroxyl group in this compound offers an additional site for polymerization or for imparting specific properties like hydrophilicity or for post-polymerization modification. Benzaldehyde (B42025) derivatives are also utilized in the synthesis of biocidal polymers with applications in biomedical fields and water treatment. nih.gov
Furthermore, derivatives of benzaldehyde are explored in the development of liquid crystals and other functional materials. chemicalbook.com The rigid aromatic core of the molecule, combined with the potential for introducing various substituents through its functional groups, makes it an attractive scaffold for designing molecules with specific mesomorphic or optical properties.
Overview of Research Directions and Open Questions
The exploration of this compound and related bifunctional aromatic compounds is an active area of research, with several key questions and future directions emerging:
Development of Novel Synthetic Methodologies: While general methods for the synthesis of hydroxybenzaldehydes exist, often involving the oxidation of corresponding cresols or multi-step sequences starting from other precursors, there is a continuous drive to develop more efficient, selective, and environmentally benign synthetic routes. google.comepo.org This includes the exploration of novel catalytic systems that can achieve high yields and minimize by-product formation.
Exploration of New Polymer Architectures: A significant research avenue lies in the systematic investigation of how the incorporation of this compound into different polymer architectures influences their macroscopic properties. This includes studying its effect on thermal stability, mechanical strength, and surface properties. The development of new polymers with tailored functionalities based on this monomer is a key area of interest. mdpi.com
Design of Advanced Functional Materials: The potential of this compound as a precursor for novel functional materials, such as liquid crystals, photosensitive materials, and organic light-emitting diodes (OLEDs), is an area ripe for exploration. The ability to precisely tune the molecular structure by modifying both the aldehyde and alcohol functionalities opens up possibilities for creating materials with bespoke electronic and optical properties.
Application in Medicinal Chemistry: While this article does not delve into dosage or safety profiles, the structural motifs present in this compound are of interest in medicinal chemistry. The synthesis of derivatives and their evaluation for biological activity remains a potential area of future investigation. One supplier notes its use in cancer treatment research as a retinoic acid receptor inhibitor. biosynth.com
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUMJJBGXUQSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81036-81-9 | |
| Record name | 4-(2-hydroxypropan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 4 2 Hydroxypropan 2 Yl Benzaldehyde
Targeted Synthesis Strategies
The creation of the 2-hydroxypropan-2-yl moiety is a critical step in the synthesis of the target molecule. This tertiary alcohol group can be constructed through various C-C bond-forming reactions, with Grignard-mediated alkylation being a primary method.
Grignard-Mediated Alkylation of Ester Precursors to Form the Tertiary Alcohol Moiety
A robust and well-established method for synthesizing tertiary alcohols involves the reaction of an ester with at least two equivalents of a Grignard reagent. wisc.edu In the context of 4-(2-hydroxypropan-2-yl)benzaldehyde synthesis, a suitable precursor is a para-substituted benzoic acid ester. A common starting material for this approach is dimethyl terephthalate (B1205515).
The reaction mechanism involves the nucleophilic attack of the Grignard reagent, such as methylmagnesium bromide (MeMgBr), on the electrophilic carbonyl carbon of one of the ester groups. This addition forms a tetrahedral intermediate which then collapses, eliminating the methoxy (B1213986) group to yield a ketone (4-acetyl-methylbenzoate). A second equivalent of the Grignard reagent then rapidly attacks the newly formed ketone, which is more reactive than the starting ester, leading to a second tetrahedral intermediate. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. wisc.eduyoutube.com
A key challenge in this approach is achieving selectivity. Since dimethyl terephthalate has two identical ester groups, the reaction must be controlled to prevent the Grignard reagent from reacting with both. This can be managed by carefully controlling the stoichiometry of the Grignard reagent. The remaining ester group can then be converted to the aldehyde functionality in a subsequent step, for instance, through reduction to an alcohol followed by selective oxidation.
| Starting Material | Grignard Reagent | Key Intermediate | Product Moiety | Reference |
| Dimethyl terephthalate | Methylmagnesium bromide | 4-(1-hydroxy-1-methylethyl) methylbenzoate | Tertiary alcohol | wisc.eduresearchgate.net |
| Diethyl terephthalate | Methylmagnesium iodide | 4-(1-hydroxy-1-methylethyl) ethylbenzoate | Tertiary alcohol | researchgate.net |
Alternative Approaches for Introducing the Isopropyl Alcohol Functionality
Beyond the Grignard reaction, other strategies can be employed to introduce the 2-hydroxypropan-2-yl group. One prominent industrial pathway that forms a related structure is the cumene (B47948) process, which is used to produce phenol (B47542) and acetone (B3395972) from benzene (B151609) and propylene. wikipedia.org This process involves the Friedel-Crafts alkylation of benzene to form cumene (isopropylbenzene), followed by air oxidation to cumene hydroperoxide, and subsequent acid-catalyzed rearrangement. wikipedia.org
A synthetic route to the target molecule could begin with cumene. The isopropyl group on cumene can be oxidized to form α,α-dimethylbenzyl alcohol (2-phenylpropan-2-ol). google.com This alcohol can then be subjected to a formylation reaction to introduce the aldehyde group at the para position.
Another approach involves the direct alkylation of a suitable aromatic precursor with isopropyl alcohol in the presence of a zeolite catalyst, which can be a greener alternative to traditional Friedel-Crafts conditions. google.comyoutube.com This would form the isopropyl-substituted aromatic ring, which could then be oxidized to introduce the hydroxyl group, creating the tertiary alcohol.
Integration of Aldehyde Functionality
The introduction of the formyl (-CHO) group onto the aromatic ring is another crucial transformation. This is typically achieved through electrophilic aromatic substitution reactions known as formylation.
Formylation Reactions for Benzaldehyde (B42025) Derivatives (General Context)
Several named reactions are available for the formylation of aromatic compounds. wikipedia.org The choice of method depends on the nature of the substituents already present on the aromatic ring.
Gattermann-Koch Reaction : This method uses carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a catalyst mixture, typically aluminum chloride (AlCl₃) and cuprous chloride (CuCl). orgosolver.comyoutube.com It is generally suitable for benzene and alkylbenzenes but fails with phenols, phenol ethers, and rings containing strongly deactivating substituents. wikipedia.orgorgosolver.com
Gattermann Reaction : A modification of the Gattermann-Koch reaction, this process uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst like AlCl₃. youtube.comwikipedia.org Due to the toxicity of HCN, a variation using zinc cyanide (Zn(CN)₂) is often preferred, which generates the reactive electrophile in situ. wikipedia.org
Vilsmeier-Haack Reaction : This reaction employs a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloroiminium ion. This method is particularly effective for electron-rich aromatic compounds like anilines, phenols, and heterocycles. researchgate.net
Duff Reaction : This method is specific for the formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically yielding ortho-formylation. wikipedia.org
| Reaction Name | Formylating Agent(s) | Catalyst/Conditions | Typical Substrates | Reference |
| Gattermann-Koch | Carbon Monoxide (CO), HCl | AlCl₃/CuCl, high pressure | Benzene, Alkylbenzenes | orgosolver.comgoogle.com |
| Gattermann | Hydrogen Cyanide (HCN), HCl | Lewis Acid (e.g., AlCl₃) | Phenols, Phenol ethers | youtube.comwikipedia.org |
| Vilsmeier-Haack | DMF, POCl₃ | N/A | Electron-rich aromatics | researchgate.net |
| Duff | Hexamethylenetetramine (HMTA) | Acid (e.g., glycerol, boric acid) | Phenols | wikipedia.org |
Strategic Placement of the Aldehyde Group via Electrophilic Aromatic Substitution
The 2-hydroxypropan-2-yl group is an alkyl group, which is activating and an ortho, para-director for electrophilic aromatic substitution. Due to the significant steric bulk of the tertiary alcohol moiety, the incoming electrophile (the formyl group or its precursor) will be directed predominantly to the sterically less hindered para position.
Therefore, a viable synthetic strategy involves the formylation of 2-phenylpropan-2-ol. Applying a reaction like the Gattermann-Koch formylation to cumene has been shown to produce p-isopropylbenzaldehyde (cuminaldehyde) in good yield, demonstrating the high para-selectivity of formylation on an isopropyl-substituted benzene ring. google.com A similar outcome is expected for the formylation of 2-phenylpropan-2-ol, leading directly to the desired this compound. The choice of formylation conditions must be made carefully to avoid side reactions involving the tertiary alcohol.
Challenges in Synthetic Pathways
Several challenges must be overcome to achieve an efficient synthesis of this compound.
One major challenge in the Grignard-based route starting from a terephthalate ester is controlling the reaction's selectivity. The high reactivity of the intermediate ketone towards the Grignard reagent makes it difficult to isolate, but it also means that if less than two equivalents of the Grignard reagent are used, a mixture of products can result. Furthermore, preventing the reaction at both ester sites requires careful control of stoichiometry and reaction conditions. google.com
A significant hurdle in routes that form the tertiary alcohol first and then introduce the aldehyde is the sensitivity of the tertiary benzylic alcohol to acidic conditions. Many formylation reactions, such as the Gattermann and Gattermann-Koch, require strong Lewis or Brønsted acids. orgosolver.comwikipedia.org These acidic conditions can easily promote the dehydration of the tertiary alcohol, leading to the formation of 4-isopropenylbenzaldehyde as a significant byproduct. This elimination reaction is driven by the formation of a stable, conjugated system.
Finally, purification of the final product from potential side products, such as the ortho-substituted isomer or the aforementioned elimination byproduct, can be challenging and may require chromatographic techniques, impacting the scalability and cost-effectiveness of the chosen route.
Control of Regioselectivity and Diastereoselectivity
Regioselectivity:
The primary challenge in the synthesis of this compound is the regioselective introduction of the formyl group (-CHO) at the para position of the benzene ring, relative to the 2-hydroxypropan-2-yl group. The 2-hydroxypropan-2-yl group is an ortho, para-directing activator due to the electron-donating nature of the alkyl group. However, the steric bulk of this substituent can influence the ratio of ortho to para isomers.
One of the most common methods for introducing a carbonyl group onto an aromatic ring is the Friedel-Crafts acylation . In a potential synthetic route starting from cumene (isopropylbenzene), acylation would be the first step. The isopropyl group is also an ortho, para-director. Friedel-Crafts acylation of cumene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) predominantly yields the para-substituted product, 4-isopropylacetophenone, due to the steric hindrance of the isopropyl group disfavoring substitution at the ortho position. wikipedia.org Subsequent conversion of the isopropyl group to the 2-hydroxypropan-2-yl group and the acetyl group to an aldehyde would be required.
Alternatively, if starting with 2-phenylpropan-2-ol, direct formylation presents a regioselectivity challenge. Various formylation methods exist, each with its own directing effects and substrate scope:
Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst mixture, typically aluminum chloride and cuprous chloride. wikipedia.org It is generally most effective for simple aromatic hydrocarbons and some alkylbenzenes. For a substrate like 2-phenylpropan-2-ol, the bulky alkyl group would sterically favor the formation of the para-isomer.
Vilsmeier-Haack Reaction: This reaction employs a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate the Vilsmeier reagent, a mild electrophile. chemistrysteps.com This method is particularly effective for electron-rich aromatic compounds. The electronic activation by the 2-hydroxypropan-2-yl group would facilitate this reaction, and the steric bulk would again favor para substitution.
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst such as titanium tetrachloride. wikipedia.org It is also suitable for activated aromatic rings.
The general trend in electrophilic aromatic substitution on monosubstituted benzenes with alkyl groups is that the para product is favored over the ortho product, a preference that increases with the steric bulk of the substituent. This principle suggests that direct formylation of 2-phenylpropan-2-ol would likely yield a majority of the desired this compound.
To illustrate the influence of the directing group on the product distribution in a related system, consider the Friedel-Crafts acylation of cumene.
| Starting Material | Reaction | Major Product | Minor Product | Rationale for Regioselectivity |
|---|---|---|---|---|
| Cumene | Friedel-Crafts Acylation | para-isopropylacetophenone | ortho-isopropylacetophenone | The sterically bulky isopropyl group hinders attack at the ortho position, favoring the para position. |
| 2-Phenylpropan-2-ol | Electrophilic Formylation (e.g., Vilsmeier-Haack) | This compound | 2-(2-Hydroxypropan-2-yl)benzaldehyde | The 2-hydroxypropan-2-yl group is a bulky ortho, para-director, leading to a preference for substitution at the less sterically hindered para position. |
Diastereoselectivity:
Diastereoselectivity is not a relevant consideration in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.
Reaction Mechanisms and Chemical Transformations of 4 2 Hydroxypropan 2 Yl Benzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, its position on the benzene (B151609) ring and the absence of α-hydrogens influence its participation in specific named reactions.
Aldehydes lacking α-hydrogens, such as 4-(2-hydroxypropan-2-yl)benzaldehyde, undergo a characteristic disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction. wikipedia.orgchemicalnote.com In this redox process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid. wikipedia.orgyoutube.com
The reaction, first described by Stanislao Cannizzaro in 1853, typically involves treating the aldehyde with a concentrated hydroxide (B78521) solution (e.g., KOH or NaOH). wikipedia.org The mechanism proceeds through several key steps:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate. wikipedia.orgchemicalnote.compharmaguideline.com
Hydride Transfer: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group. In this process, it expels a hydride ion (H⁻) which is transferred directly to the carbonyl carbon of a second aldehyde molecule. chemicalnote.comyoutube.com This step is the rate-determining step of the reaction. The molecule that donates the hydride is oxidized, while the molecule that accepts it is reduced. youtube.com
Proton Exchange: The products of the hydride transfer are a carboxylate anion and an alkoxide ion. A rapid proton exchange occurs between the newly formed alkoxide and the solvent (water, which is formed from the initial carboxylic acid) to yield the final products: a primary alcohol and a carboxylate salt. chemicalnote.comyoutube.compharmaguideline.com
For this compound, the reaction can be summarized as follows:
Oxidation Product: 4-(2-Hydroxypropan-2-yl)benzoic acid (as its carboxylate salt)
Reduction Product: (4-(2-Hydroxypropan-2-yl)phenyl)methanol
Table 1: Cannizzaro Reaction of this compound
| Reactant | Reagent | Product 1 (Oxidized) | Product 2 (Reduced) | Reaction Type |
| This compound | Conc. KOH or NaOH | Potassium/Sodium 4-(2-hydroxypropan-2-yl)benzoate | (4-(2-Hydroxypropan-2-yl)phenyl)methanol | Disproportionation (Redox) |
The carbonyl group of this compound readily undergoes nucleophilic addition with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comrjptonline.org These reactions involve the formation of a carbon-nitrogen double bond (C=N) and are typically catalyzed by a small amount of acid. masterorganicchemistry.comoperachem.com The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. operachem.comnih.gov
The mechanism for imine formation involves two main stages:
Nucleophilic Addition: The primary amine (R-NH₂) attacks the electrophilic carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral amino alcohol intermediate, also known as a carbinolamine.
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺). libretexts.org The lone pair on the nitrogen atom then helps to expel the water molecule, forming a C=N double bond. The resulting species, an iminium ion, is then deprotonated to yield the final, neutral imine product. libretexts.org
The general reaction is a condensation, as a molecule of water is eliminated for each molecule of imine formed. masterorganicchemistry.comijacskros.com
Table 2: Imine Formation Reaction
| Aldehyde | Nucleophile | Catalyst | Product Type | Key Intermediate |
| This compound | Primary Amine (R-NH₂) | Acid (e.g., H⁺) | Imine (Schiff Base) | Carbinolamine |
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that typically involves the reaction of an enolate with a carbonyl compound. sigmaaldrich.com Since this compound lacks α-hydrogens, it cannot form an enolate and therefore cannot act as the nucleophilic component in an aldol reaction.
However, it can serve as the electrophilic acceptor for a pre-formed enolate from another aldehyde or ketone. This type of reaction, involving two different carbonyl compounds, is known as a crossed-aldol or mixed-aldol condensation. wikipedia.org When an aromatic aldehyde with no α-hydrogens reacts with an aliphatic ketone or aldehyde, the reaction is specifically termed a Claisen-Schmidt condensation . libretexts.org
In a typical Claisen-Schmidt reaction, a ketone (such as acetone) is treated with a base (like NaOH) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound. magritek.com The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration upon heating to form a highly stable, conjugated α,β-unsaturated ketone. libretexts.orgmagritek.commasterorganicchemistry.com The formation of this conjugated system provides the thermodynamic driving force for the condensation. libretexts.org
The aldehyde functional group represents an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde moiety of this compound can be oxidized to the corresponding carboxylic acid, 4-(2-hydroxypropan-2-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. A study on the kinetics of the permanganate (B83412) oxidation of 4-hydroxybenzaldehyde (B117250) in an acidic medium provides insight into this type of reaction. sphinxsai.com Strong oxidants such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are effective for this purpose.
Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, (4-(2-hydroxypropan-2-yl)phenyl)methanol. This is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones and will not affect the tertiary alcohol group. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup.
Table 3: Oxidation and Reduction of the Aldehyde Moiety
| Starting Material | Transformation | Reagent(s) | Product |
| This compound | Oxidation | KMnO₄ or H₂CrO₄ | 4-(2-Hydroxypropan-2-yl)benzoic acid |
| This compound | Reduction | NaBH₄ or LiAlH₄ | (4-(2-Hydroxypropan-2-yl)phenyl)methanol |
Reactivity of the Tertiary Alcohol Moiety
The tertiary alcohol group (-C(CH₃)₂OH) on the molecule also has a distinct set of reactions, the most prominent being elimination.
The tertiary alcohol of this compound can undergo dehydration (elimination of a water molecule) to form an alkene. saskoer.ca This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgmasterorganicchemistry.com
Due to the tertiary nature of the alcohol, the dehydration proceeds via an E1 (unimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.com The steps are as follows:
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base and is protonated by the strong acid. This converts the poor leaving group, hydroxide (-OH), into a very good leaving group, water (-OH₂⁺). saskoer.camasterorganicchemistry.com
Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a relatively stable tertiary carbocation intermediate. The stability of this carbocation is enhanced by resonance with the adjacent benzene ring.
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst, HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation (in this case, from one of the methyl groups). saskoer.ca The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene.
The final product of this dehydration reaction is 4-(prop-1-en-2-yl)benzaldehyde .
Functional Group Interconversions Involving the Hydroxyl Group
The tertiary hydroxyl group of this compound can undergo several key functional group interconversions, including etherification, esterification, and dehydration reactions.
Etherification: The formation of an ether from the tertiary alcohol of this compound can be achieved through reactions like the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide can then react with a primary alkyl halide in an SN2 reaction to form the corresponding ether. masterorganicchemistry.comchemistrysteps.comwikipedia.org Given the tertiary nature of the alcohol, the alkoxide formed would be sterically hindered, which could influence the reaction rate and yield.
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The equilibrium nature of this reaction often requires the removal of water or the use of an excess of one of the reactants to drive the reaction towards the ester product. libretexts.org
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol in this compound can lead to the formation of an alkene. This E1 elimination reaction proceeds through a carbocation intermediate. vaia.com The stability of the resulting tertiary benzylic carbocation would facilitate this transformation. The product of this reaction would be 4-(prop-1-en-2-yl)benzaldehyde, also known as 4-isopropenylbenzaldehyde.
Table 1: Functional Group Interconversions of the Hydroxyl Group
| Reaction Type | Reagents | Product |
| Etherification | 1. Strong Base (e.g., NaH)2. Primary Alkyl Halide (R-X) | 4-(2-alkoxypropan-2-yl)benzaldehyde |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | 4-(2-(acyloxy)propan-2-yl)benzaldehyde |
| Dehydration | Acid Catalyst (e.g., H₂SO₄), Heat | 4-(prop-1-en-2-yl)benzaldehyde |
Interplay Between Functional Groups
The proximate arrangement of the aldehyde and the hydroxyl-containing side chain in this compound allows for potential intramolecular reactions and introduces interesting aspects of reaction selectivity.
Intramolecular Reactions and Cyclization Potentials
While the para-substitution pattern prevents direct intramolecular cyclization involving both the aldehyde and the hydroxyl group in a simple manner, the molecule can be a precursor for cyclization reactions under certain conditions. For instance, transformations of the existing functional groups could lead to intermediates that are primed for intramolecular reactions.
One area of potential cyclization is in the formation of chromane (B1220400) derivatives. Although typically synthesized from ortho-hydroxy carbonyl compounds, derivatives of this compound could potentially undergo reactions that lead to such heterocyclic systems.
Furthermore, the aldehyde group can participate in reactions that could lead to cyclization with other reagents. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure, could be envisioned with a derivative of this compound where the amine is appropriately positioned. wikipedia.orgnih.gov While not a direct intramolecular reaction of the starting molecule, it highlights how the aldehyde functionality can be a key player in constructing more complex, cyclic structures.
Influence of Substituents on Reaction Selectivity and Rate
The reactivity of both the aldehyde and the hydroxyl group in this compound is influenced by the electronic properties of the 4-(2-hydroxypropan-2-yl) substituent and any other substituents on the aromatic ring.
The 4-(2-hydroxypropan-2-yl) group is generally considered to be an electron-donating group. This is due to the inductive effect of the alkyl groups attached to the tertiary carbon. libretexts.org Electron-donating groups increase the electron density of the benzene ring, which can affect the reactivity of the aldehyde group. studypug.com Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.org The electron-donating nature of the 4-(2-hydroxypropan-2-yl) group would slightly decrease the partial positive charge on the carbonyl carbon of the aldehyde, potentially making it less reactive towards nucleophiles compared to benzaldehyde (B42025) itself.
When considering electrophilic aromatic substitution reactions on the benzene ring, the 4-(2-hydroxypropan-2-yl) group would act as an ortho-, para-director. Since the para position is already occupied, any further substitution would be directed to the ortho positions.
The presence of other substituents on the aromatic ring would further modulate the reactivity. Electron-withdrawing groups would increase the reactivity of the aldehyde towards nucleophiles but decrease the rate of electrophilic aromatic substitution. Conversely, additional electron-donating groups would have the opposite effect. This interplay of substituent effects is crucial for controlling the selectivity and rate of chemical transformations involving this compound. The lack of reactivity of 2,4-dihydroxybenzaldehyde (B120756) in the Biginelli reaction compared to 4-hydroxybenzaldehyde highlights the significant impact of substituent positioning on reactivity. mdpi.com
Table 2: Predicted Influence of Substituents on Reactivity
| Substituent Position | Substituent Type | Effect on Aldehyde Reactivity (Nucleophilic Addition) | Effect on Electrophilic Aromatic Substitution |
| Ortho/Meta to Aldehyde | Electron-Donating | Decrease | Increase (directs ortho/para to itself) |
| Ortho/Meta to Aldehyde | Electron-Withdrawing | Increase | Decrease (directs meta to itself) |
Derivatives and Analogues of 4 2 Hydroxypropan 2 Yl Benzaldehyde: Synthesis and Research Potential
Structural Modification of the Benzene (B151609) Ring
Modifying the core benzene ring of 4-(2-hydroxypropan-2-yl)benzaldehyde by introducing various substituents can profoundly influence its electronic properties, reactivity, and biological interactions.
Halogenated Analogues (e.g., Fluorinated Derivatives)
The introduction of halogen atoms, particularly fluorine, onto an aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov The presence of fluorine can alter the molecule's physicochemical properties due to the high electronegativity and small size of the fluorine atom. core.ac.uk
Synthesis: The synthesis of halogenated analogues such as 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde can be achieved through multi-step synthetic routes. bldpharm.com A general approach may involve starting with a commercially available fluorinated phenol (B47542), such as 3-fluorophenol. google.com The synthesis proceeds by first protecting the hydroxyl group, followed by bromination of the aromatic ring. A Grignard reagent exchange and subsequent reaction with a formylating agent like dimethylformamide (DMF) introduces the aldehyde group. google.com The final steps would involve introducing the 2-hydroxypropan-2-yl group and deprotection to yield the target compound. google.com
Research Potential: Fluorinated benzaldehyde (B42025) derivatives are valuable building blocks for pharmacologically active compounds. ossila.com For instance, 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize curcuminoid analogues with demonstrated inhibitory effects on human cancer cell lines and hydrazone derivatives with anti-inflammatory activity. ossila.com The fluorinated analogue 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde could similarly be explored as an intermediate for novel therapeutics or functional materials where the unique properties of fluorine can be leveraged. nih.govnih.gov
Table 1: Properties of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde
| Property | Value |
|---|---|
| CAS Number | 944044-83-1 |
| Molecular Formula | C10H11FO2 |
| IUPAC Name | 2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde |
Methoxy-Substituted Benzaldehyde Analogues
The incorporation of methoxy (B1213986) (-OCH3) groups onto the benzene ring can influence a molecule's polarity, hydrogen bonding capacity, and metabolic pathways. Methoxy-substituted benzaldehydes, like vanillin (B372448) and its isomers, are well-known for their applications as flavoring agents and as precursors for pharmaceuticals. prepchem.comresearchgate.net
Synthesis: The synthesis of methoxy-substituted analogues of this compound can be envisioned starting from methoxy-substituted phenols or cresols. For example, a process similar to the oxidation of p-cresol (B1678582) derivatives could be adapted. google.com A starting material like 2-methoxy-p-cresol could be oxidized in the presence of a suitable catalyst to form the corresponding benzaldehyde. google.com Another approach involves the Vilsmeier reaction on a methoxy-substituted phenol derivative to introduce the aldehyde group. google.com The 2-hydroxypropan-2-yl group could then be installed via a Friedel-Crafts type reaction or by reacting a protected bromobenzaldehyde derivative with a Grignard reagent.
Research Potential: Related methoxy-substituted benzaldehydes exhibit interesting biological activities. 2-Hydroxy-4-methoxybenzaldehyde, isolated from Mondia whytei, has been shown to have taste-modifying properties and is responsible for the plant's characteristic aroma. researchgate.net Furthermore, aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated antimicrobial activity. researchgate.net This suggests that methoxy-substituted analogues of this compound could be valuable candidates for investigation as novel flavoring agents, fragrances, or antimicrobial compounds.
Table 2: Properties of a Representative Methoxy Analogue
| Property | Value |
|---|---|
| Compound Name | 2-Hydroxy-4-methoxybenzaldehyde |
| CAS Number | 673-22-3 |
| Molecular Formula | C8H8O3 |
| Known Properties | Isomer of vanillin, taste-modifying properties. researchgate.netwikipedia.org |
Integration of Additional Aromatic or Heterocyclic Systems
Expanding the molecular structure by attaching additional aromatic or heterocyclic rings can create more complex architectures with diverse biological activities and material properties. This strategy is often used in drug design to enhance binding to target proteins or to introduce new functionalities.
Synthesis: Several synthetic methods can be employed to integrate additional ring systems. The Williamson etherification reaction, for example, can be used to link a phenolic precursor to a phenacyl bromide, yielding phenacyloxy benzaldehyde derivatives. orientjchem.org This reaction involves a nucleophilic substitution where a phenolate (B1203915) ion attacks the phenacyl bromide. orientjchem.org Another powerful approach is the use of multi-component reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic structures. For instance, derivatives of benzo[e] smolecule.comoxazine can be synthesized through the condensation of a phenol, an aromatic aldehyde, a carboxylic acid, and ammonia. oiccpress.com Isoxazole-containing derivatives can also be prepared from hydroxybenzaldehyde precursors. researchgate.net
Research Potential: The research potential for these larger analogues is significant, particularly in medicinal chemistry. For example, benzoic acid analogues containing an isoxazole (B147169) ring have been synthesized as inhibitors of glutamate (B1630785) carboxypeptidase II. rsu.lv The addition of these ring systems can lead to compounds with novel pharmacological profiles. The synthesis of such complex derivatives from a this compound scaffold could yield new molecular entities for screening against various biological targets.
Table 3: Example of a Derivative with an Additional Aromatic System
| Property | Value |
|---|---|
| Derivative Class | 4-Phenacyloxy benzaldehyde |
| Synthetic Method | Williamson etherification |
| Starting Materials | 4-hydroxy benzaldehyde derivative, phenacyl bromide derivative. orientjchem.org |
Functional Group Derivatization
Altering the existing aldehyde and hydroxyl functional groups on this compound provides a direct route to new classes of compounds with distinct chemical reactivity and potential applications.
Carboxylic Acid Analogues (e.g., 4-(2-Hydroxypropan-2-yl)benzoic Acid)
Oxidation of the aldehyde group to a carboxylic acid yields the corresponding benzoic acid analogue. Benzoic acid and its derivatives are an important class of compounds with widespread applications. researchgate.net
Synthesis: The synthesis of 4-(2-hydroxypropan-2-yl)benzoic acid can be achieved by the oxidation of the parent aldehyde, this compound. Standard oxidizing agents used for converting aldehydes to carboxylic acids are suitable for this transformation. Alternatively, synthesis can start from a benzoic acid derivative, such as 4-hydroxybenzoic acid, followed by the introduction of the 2-hydroxypropan-2-yl side chain. prepchem.com
Research Potential: 4-(2-Hydroxypropan-2-yl)benzoic acid has been identified in the plant Eupatorium fortunei. nih.gov The parent structure, 4-hydroxybenzoic acid, is a precursor to parabens, which are used as preservatives, and high-performance polymers like Vectran. researchgate.net Derivatives of benzoic acid are also investigated for a range of biological activities, including anticancer properties. researchgate.net Therefore, 4-(2-hydroxypropan-2-yl)benzoic acid and its esters could be explored for applications in polymer science, as antimicrobial agents, or as potential pharmaceutical leads. researchgate.net
Table 4: Properties of 4-(2-Hydroxypropan-2-yl)benzoic Acid
| Property | Value |
|---|---|
| CAS Number | 3609-50-5 |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 4-(2-hydroxypropan-2-yl)benzoic acid. nih.govcymitquimica.com |
Ketone Analogues (e.g., 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one)
Replacing the aldehyde group with a ketone functional group, such as an acetyl group, results in a ketone analogue. These compounds serve as important intermediates in organic synthesis. smolecule.com
Synthesis: The primary method for synthesizing 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one is the Friedel-Crafts acetylation of a suitable precursor. smolecule.com This reaction can be catalyzed by strong acids like hydrogen fluoride, often at low temperatures. smolecule.com Modern variations of this method utilize microwave assistance to dramatically reduce reaction times and improve yields. smolecule.com
Research Potential: 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one is a valuable intermediate for building more complex molecules. smolecule.com The presence of both a ketone and a tertiary hydroxyl group provides two reactive sites for further chemical transformations. The ketone can undergo nucleophilic addition reactions, while the hydroxyl group can be oxidized or used in esterification reactions. smolecule.com This dual functionality makes it a useful building block in organic synthesis and potentially in the development of new materials. smolecule.com
Table 5: Properties of 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
| Property | Value |
|---|---|
| CAS Number | 54549-72-3 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one. smolecule.comchromatoscientific.com |
Phenol Analogues (e.g., 4-(2-Hydroxypropan-2-yl)phenol)
Phenol analogues of this compound, such as 4-(2-Hydroxypropan-2-yl)phenol, are valuable compounds in polymer science and organic synthesis.
Synthesis and Research Potential
4-(2-Hydroxypropan-2-yl)phenol can be obtained from the hydrolysis of phenol. This compound has demonstrated utility as a stabilizer for polymers, including polystyrene and polypropylene. researchgate.net Its stabilizing properties are crucial in preventing the degradation of these widely used plastics.
Furthermore, 4-(2-Hydroxypropan-2-yl)phenol is instrumental in the synthesis of more complex molecules. It aids in the crystallization of intermediates, such as 2,4,6-trihydroxyphenylacetic acid, which are important in various organic synthesis pathways. researchgate.net The compound is also utilized in the conversion of phenols into adducts with polymers, a process relevant to the manufacturing of plastics. researchgate.net In industrial applications, it is a key monomer in the production of polymers like polycarbonates through a transesterification reaction with diphenyl carbonate.
Table 1: Phenol Analogue of this compound
| Compound Name | CAS Number | Molecular Formula | Key Research Findings |
|---|---|---|---|
| 4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2 | C₉H₁₂O₂ | Used as a polymer stabilizer for polystyrene and polypropylene. researchgate.net |
Boronic Acid Derivatives (e.g., (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid)
Boronic acid derivatives of this compound are important reagents in organic chemistry, particularly in the formation of carbon-carbon bonds.
Synthesis and Research Potential
(4-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials.
The research potential of this boronic acid derivative lies in its ability to introduce the 4-(2-hydroxypropan-2-yl)phenyl moiety into a wide range of organic molecules. This facilitates the development of new compounds with potential applications in medicinal chemistry for drug discovery and as ligands in catalysis.
Table 2: Boronic Acid Derivative of this compound
| Compound Name | CAS Number | Molecular Formula | Key Research Findings |
|---|---|---|---|
| (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | 886593-45-9 | C₉H₁₃BO₃ | Valuable reagent in Suzuki-Miyaura cross-coupling reactions. |
Complex Heterocyclic Architectures Derived from this compound
The aldehyde functionality of this compound is a gateway to the synthesis of a wide array of complex heterocyclic structures with significant potential in pharmaceutical research.
Imidazole-Containing Derivatives (e.g., Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate)
Imidazole (B134444) derivatives are a prominent class of heterocyclic compounds with diverse biological activities.
Synthesis and Research Potential
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a critical intermediate in the synthesis of Olmesartan, a widely used antihypertensive drug. uobabylon.edu.iqresearchgate.net Olmesartan is an angiotensin II receptor antagonist, and this imidazole derivative forms a core part of its molecular structure. uobabylon.edu.iq
Several synthetic routes to this key intermediate have been developed to improve efficiency and yield. One novel method involves a three-step process starting from ethyl oxalate (B1200264) and ethyl chloroacetate. uobabylon.edu.iqnih.gov Another established method is the Grignard reaction of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with a methylmagnesium bromide. uobabylon.edu.iq The significant research interest in this compound is driven by its essential role in the production of a commercially successful pharmaceutical.
Table 3: Imidazole-Containing Derivative
| Compound Name | CAS Number | Molecular Formula | Key Research Findings |
|---|---|---|---|
| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | 144689-93-0 | C₁₂H₂₀N₂O₃ | Key intermediate in the synthesis of the antihypertensive drug Olmesartan. uobabylon.edu.iqresearchgate.net |
Pyridine-Substituted Benzaldehyde Derivatives
The reaction of the aldehyde group in this compound with various reagents can lead to the formation of pyridine-substituted derivatives. These compounds are of interest due to the prevalence of the pyridine (B92270) ring in pharmaceuticals. The Hantzsch pyridine synthesis, for example, is a classic method that can utilize an aldehyde, a β-ketoester, and a nitrogen source to construct a dihydropyridine (B1217469) ring, which can then be oxidized to a pyridine.
A known example of a related structure is 4-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)benzaldehyde. aobchem.com The synthesis of such molecules often involves cross-coupling reactions to link the pyridine and benzaldehyde moieties. The presence of both the aldehyde and the hydroxypropyl group offers multiple points for further chemical modification, making these derivatives versatile scaffolds for creating libraries of compounds for biological screening.
Table 4: Pyridine-Substituted Benzaldehyde Derivative
| Compound Name | CAS Number | Molecular Formula | Research Potential |
|---|---|---|---|
| 4-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)benzaldehyde | 2969359-36-0 | C₁₅H₁₅NO₂ | A building block for more complex molecules with potential pharmaceutical applications. aobchem.com |
Triazole-Substituted Compounds (e.g., in Cholesterol Analogues, Nucleoside Analogues)
The aldehyde group of this compound can be converted into other functional groups, such as an alkyne, which can then participate in cycloaddition reactions to form triazole rings. The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a highly efficient method for this transformation.
Research Potential in Cholesterol and Nucleoside Analogues
Triazole-substituted compounds derived from this compound have potential applications in the development of novel therapeutic agents. For instance, a cholesterol analogue incorporating a 4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazole moiety has been synthesized and structurally characterized. nih.gov Such analogues are valuable tools for studying the role of cholesterol in various biological processes and for developing modulators of nuclear receptors. nih.gov
Similarly, the introduction of a triazole ring containing the 4-(2-hydroxypropan-2-yl) group into nucleoside structures is an area of active research. researchgate.net Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov The triazole ring can act as a stable isostere for other functional groups, potentially leading to new drugs with improved efficacy and metabolic stability. researchgate.net
Table 5: Example of a Triazole-Substituted Cholesterol Analogue
| Compound Name | Molecular Formula | Research Area |
|---|---|---|
| (20S)-21-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-4-yl]-20-(4-methylpentyl)-5-pregnen-3β-ol | C₃₂H₅₃N₃O₂ | Development of modulators for nuclear receptors. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete and unambiguous assignment of all proton and carbon signals of 4-(2-hydroxypropan-2-yl)benzaldehyde can be achieved.
Comprehensive ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons of the para-substituted benzene (B151609) ring, the hydroxyl proton, and the methyl protons of the isopropyl group.
The aldehydic proton (H-7) is expected to appear as a singlet in the downfield region of the spectrum, typically around 9.98 ppm. This significant downfield shift is attributed to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
The aromatic protons on the 1,4-disubstituted benzene ring give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the aldehyde group (H-3 and H-5) are expected to resonate at approximately 7.85 ppm, while the protons meta to the aldehyde group (H-2 and H-6) are shifted slightly upfield to around 7.58 ppm. The observed coupling constant for these vicinal protons is typically in the range of 8.0 Hz.
The six protons of the two methyl groups (H-10 and H-11) in the 2-hydroxypropan-2-yl substituent are chemically equivalent and therefore appear as a sharp singlet at approximately 1.57 ppm. The hydroxyl proton (H-9) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is generally observed around 2.15 ppm.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 9.98 | s | 1H | - | H-7 (Aldehyde) |
| 7.85 | d | 2H | 8.0 | H-3, H-5 |
| 7.58 | d | 2H | 8.0 | H-2, H-6 |
| 2.15 | s (br) | 1H | - | H-9 (OH) |
| 1.57 | s | 6H | - | H-10, H-11 (2 x CH₃) |
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbonyl carbon of the aldehyde group (C-7) is the most downfield signal, appearing at approximately 192.5 ppm due to the strong deshielding effect of the double-bonded oxygen atom.
The aromatic carbons exhibit a range of chemical shifts. The ipso-carbon attached to the aldehyde group (C-4) is found around 135.2 ppm, while the ipso-carbon bearing the 2-hydroxypropan-2-yl group (C-1) resonates at a more shielded value of approximately 152.0 ppm. The aromatic carbons ortho to the aldehyde (C-3 and C-5) are observed at about 129.8 ppm, and those meta to the aldehyde (C-2 and C-6) are found at a similar chemical shift of around 126.5 ppm.
The quaternary carbon of the isopropyl group (C-8) appears at approximately 72.5 ppm, and the two equivalent methyl carbons (C-10 and C-11) give a signal at around 31.2 ppm.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 192.5 | C-7 (C=O) |
| 152.0 | C-1 |
| 135.2 | C-4 |
| 129.8 | C-3, C-5 |
| 126.5 | C-2, C-6 |
| 72.5 | C-8 |
| 31.2 | C-10, C-11 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT) for Full Structural Assignment
To confirm the assignments made from the 1D NMR spectra and to establish the connectivity of the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the aromatic protons at 7.85 ppm (H-3, H-5) and 7.58 ppm (H-2, H-6), confirming their vicinal relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum would show a cross-peak between the proton signal at 9.98 ppm and the carbon signal at 192.5 ppm, confirming the assignment of the aldehyde group (C-7, H-7). Similarly, correlations would be seen between the aromatic protons (7.85 and 7.58 ppm) and their corresponding carbons (129.8 and 126.5 ppm, respectively), and between the methyl protons at 1.57 ppm and the methyl carbons at 31.2 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include:
The aldehydic proton (H-7) showing correlations to the aromatic carbons C-3, C-5 and the ipso-carbon C-4.
The methyl protons (H-10, H-11) showing correlations to the other methyl carbon, the quaternary carbon C-8, and the aromatic ipso-carbon C-1.
The aromatic protons showing correlations to neighboring and ipso-carbons, further confirming the substitution pattern.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. For this molecule, the aromatic CH carbons and the methyl carbons would appear as positive signals, while the quaternary carbons and the carbonyl carbon would be absent.
Together, these 2D NMR techniques provide a robust and unambiguous structural elucidation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups in the molecule.
A strong, sharp absorption band is observed in the region of 1700-1685 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
The presence of the hydroxyl group is confirmed by a broad absorption band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding.
The aromatic C-H stretching vibrations are observed as a series of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the benzene ring can often be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.
The C-H bending vibrations of the methyl groups are expected to appear around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The C-O stretching vibration of the tertiary alcohol is typically found in the 1200-1100 cm⁻¹ region.
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100-3000 | Weak | Aromatic C-H Stretch |
| 2980-2930 | Medium | Aliphatic C-H Stretch (Methyl) |
| 2820, 2720 | Weak | Aldehyde C-H Stretch |
| 1700-1685 | Strong, Sharp | C=O Stretch (Aldehyde) |
| 1605, 1580 | Medium | Aromatic C=C Stretch |
| 1465 | Medium | Asymmetric CH₃ Bend |
| 1375 | Medium | Symmetric CH₃ Bend |
| 1200-1100 | Medium | C-O Stretch (Tertiary Alcohol) |
| 850-800 | Strong | Aromatic C-H Out-of-Plane Bend (para-disubstituted) |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FTIR, as it is based on the change in polarizability of a molecule during vibration. While polar functional groups like C=O and O-H give strong signals in FTIR, non-polar and symmetric vibrations often produce strong signals in Raman spectra.
In the Raman spectrum of this compound, the aromatic ring vibrations are typically prominent. The C=C stretching vibrations of the benzene ring are expected to be strong, appearing in the 1600-1580 cm⁻¹ region. A particularly strong and sharp band corresponding to the symmetric ring breathing mode is also characteristic.
The C=O stretching vibration of the aldehyde, while strong in the FTIR, will also be present in the Raman spectrum, though its intensity may be weaker. The aliphatic C-H stretching and bending vibrations of the methyl groups will also be observable. The symmetric C-C stretching of the isopropyl group would also be expected to give a noticeable Raman signal.
Table 4: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3050 | Medium | Aromatic C-H Stretch |
| 2980-2930 | Strong | Aliphatic C-H Stretch (Methyl) |
| 1700-1685 | Medium | C=O Stretch (Aldehyde) |
| 1610-1580 | Very Strong | Aromatic C=C Stretch |
| ~1000 | Strong, Sharp | Aromatic Ring Breathing |
| 850-800 | Medium | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas with the same nominal mass. For this compound, with the molecular formula C₁₀H₁₂O₂, HRMS is used to confirm its composition by comparing the experimentally measured mass of the molecular ion ([M]⁺ or [M+H]⁺) to the theoretically calculated exact mass. nih.gov The close agreement between these values provides strong evidence for the compound's identity.
Table 1: Precise Molecular Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₂ | PubChem nih.gov |
| Calculated Exact Mass | 164.08373 Da | PubChem nih.gov |
| Common Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | General MS Principle |
| Calculated Mass of [M+H]⁺ | 165.09101 Da | Calculated |
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. In the analysis of this compound, the gas chromatography component provides a retention time, which is characteristic of the compound under specific column and temperature conditions. The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1365 on a standard non-polar column for this compound. nih.gov This index helps in its identification when analyzing complex mixtures.
Following separation, the compound is ionized (typically by electron impact, EI), causing the molecular ion to fragment in a reproducible pattern. This fragmentation pattern serves as a "molecular fingerprint." Analysis of these fragments helps to confirm the structure and identify impurities or by-products from a synthesis reaction.
Table 2: Predicted GC/MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Interpretation (Neutral Loss) |
|---|---|---|
| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion [M]⁺ |
| 149 | [C₉H₉O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 146 | [C₁₀H₁₀O]⁺ | Loss of water (H₂O) |
| 131 | [C₉H₇O]⁺ | Loss of H₂O and •CH₃ |
| 121 | [C₇H₅O₂]⁺ | Loss of a propyl radical (•C₃H₇) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, common in benzaldehydes docbrown.info |
| 77 | [C₆H₅]⁺ | Phenyl cation docbrown.info |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy is used to identify the presence of chromophores—parts of a molecule responsible for absorbing light. The structure of this compound contains a benzaldehyde (B42025) chromophore, which is known to exhibit characteristic absorption bands. These correspond to π → π* transitions of the aromatic ring and carbonyl group, and a weaker, longer-wavelength n → π* transition of the carbonyl group. researchgate.net The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. The electron-donating hydroxypropyl group is expected to cause a slight bathochromic (red) shift compared to unsubstituted benzaldehyde.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Approximate λₘₐₓ (nm) | Electronic Transition | Associated Chromophore | Comparative Data |
|---|---|---|---|
| ~250-260 | π → π | Aromatic Ring / Carbonyl | Benzaldehyde λₘₐₓ at 248 nm researchgate.net |
| ~280-295 | π → π | Benzene Ring (B-band) | Benzaldehyde λₘₐₓ at 283 nm researchgate.net |
| ~320-340 | n → π* | Carbonyl Group (C=O) | Typically weak and solvent-dependent |
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Simple aromatic aldehydes like this compound are generally not fluorescent or only weakly so, as non-radiative decay processes are more efficient. However, this technique becomes highly applicable for the analysis of its derivatives. By chemically attaching a fluorophore (a fluorescent moiety) to the molecule, it can be detected at very low concentrations. This derivatization strategy is often employed in bioanalytical assays to track or quantify the molecule of interest.
Computational and Theoretical Investigations of 4 2 Hydroxypropan 2 Yl Benzaldehyde and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Key aspects of this analysis for 4-(2-Hydroxypropan-2-yl)benzaldehyde include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com
Table 1: Illustrative Frontier Orbital Energies for Substituted Benzaldehydes This table presents typical data calculated using DFT methods for illustrative purposes.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzaldehyde (B42025) | -6.85 | -1.90 | 4.95 |
| 4-Hydroxybenzaldehyde (B117250) | -6.30 | -1.95 | 4.35 |
| This compound | -6.45 (Estimated) | -1.92 (Estimated) | 4.53 (Estimated) |
Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain chemical shifts that correlate well with experimental values. comporgchem.comnih.gov DFT methods, often combined with a suitable basis set like 6-311+G(2d,p), have proven effective for this purpose. comporgchem.com Discrepancies between calculated and experimental shifts can often be minimized by applying empirical scaling factors or by including solvent effects in the calculation model. liverpool.ac.uk
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. nih.gov For this compound, key vibrational modes would include the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), the O-H stretch of the alcohol (around 3400 cm⁻¹), C-H stretches of the aromatic ring and isopropyl group, and various C-C stretching and bending modes within the ring. uwosh.edumdpi.com These theoretical spectra are invaluable for assigning the peaks observed in experimental IR or Raman spectra. researchgate.net
To understand how this compound interacts with other chemical species, reactivity descriptors derived from its electronic structure are analyzed.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. ucla.edu For this compound, the MEP map would show a region of negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. mdpi.comresearchgate.net Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton, making them sites for nucleophilic interaction. researchgate.net
Fukui Functions: Derived from conceptual DFT, Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govd-nb.info The function f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f⁻(r) indicates its propensity to donate an electron (electrophilic attack). scm.com For this molecule, calculations would likely show that the carbonyl carbon is the primary site for nucleophilic attack (high f⁺ value), while the aromatic ring and the hydroxyl oxygen are potential sites for electrophilic attack (high f⁻ values). numberanalytics.com
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational properties and dynamic behavior of larger systems, including molecules in solution.
This compound has several rotatable bonds, including the C-C bond connecting the isopropyl group to the ring and the C-C bond of the aldehyde group. Conformational analysis involves systematically rotating these bonds to find the most stable three-dimensional arrangements (conformers) of the molecule. ias.ac.in
By calculating the potential energy for each conformation using molecular mechanics force fields, an energy landscape can be generated. This landscape reveals the global minimum energy conformer (the most stable shape) as well as other local minima and the energy barriers for rotation between them. For substituted benzaldehydes, the planarity of the aldehyde group with respect to the benzene (B151609) ring is a key conformational feature influenced by the nature of the substituents. ufms.br
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into how this compound interacts with itself and with solvent molecules. rsc.org An MD simulation would track the trajectories of all atoms in a system, governed by a force field that describes the inter- and intramolecular forces.
These simulations are particularly useful for studying hydrogen bonding. The hydroxyl group and the carbonyl oxygen of this compound can act as hydrogen bond donors and acceptors, respectively. nih.gov In a protic solvent like water or ethanol, MD simulations can reveal the structure and dynamics of the solvation shell around the molecule and quantify the strength and lifetime of intermolecular hydrogen bonds. rsc.orgnih.gov This information is crucial for understanding its solubility, crystal packing, and interactions with biological targets. nih.gov
Prediction of Physicochemical Properties (e.g., Topological Polar Surface Area (TPSA), LogP, Hydrogen Bond Acceptor/Donor Counts, Rotatable Bonds)
Physicochemical properties are critical in determining a molecule's behavior in various chemical and biological systems. These properties can be reliably predicted using computational models, providing essential data for drug design and material science. For this compound, key computed properties are summarized below. nih.gov These descriptors are fundamental in assessing characteristics such as solubility, permeability, and potential for forming intermolecular interactions.
The Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen), which is a key indicator of a molecule's ability to permeate cell membranes. The LogP value (logarithm of the partition coefficient between octanol (B41247) and water) indicates the lipophilicity of the compound, influencing its absorption and distribution. The counts of hydrogen bond donors and acceptors are vital for understanding potential interactions with biological macromolecules. nih.gov The number of rotatable bonds provides insight into the conformational flexibility of the molecule.
| Physicochemical Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C10H12O2 | nih.gov |
| Molecular Weight | 164.20 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | nih.gov |
| LogP (XLogP3-AA) | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Computational Studies of Reaction Mechanisms
While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles for such investigations are well-established through studies on benzaldehyde and its other derivatives. nih.govrsc.orgrsc.org Computational methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surface of a reaction, identifying the pathways from reactants to products. nih.govrsc.org
These studies typically involve:
Reactant and Product Optimization: Determining the lowest energy geometric structures of the starting materials and final products.
Intermediate Identification: Locating any stable molecules that exist along the reaction pathway between reactants and products.
Transition State Searching: Identifying the highest energy point along the lowest energy path that connects reactants (or intermediates) to products.
For a molecule like this compound, computational studies could investigate reactions such as nucleophilic additions to the aldehyde group, oxidation of the aldehyde, or reactions involving the hydroxyl group. DFT studies on similar molecules, for instance, have detailed the reaction between benzaldehyde and amines to form Schiff bases, meticulously mapping out the steps of hemiaminal formation and subsequent dehydration. nih.gov Such analyses provide a step-by-step molecular movie of the reaction, revealing intricate details that are often difficult to observe experimentally.
A critical aspect of studying reaction mechanisms computationally is the localization of transition states (TS). nih.gov The transition state represents the energetic peak along a reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. By identifying the structure and energy of the TS, chemists can calculate the activation energy barrier for a reaction. A higher energy barrier corresponds to a slower reaction rate, and vice versa.
For example, in a study of the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole, three distinct transition states were identified using DFT calculations. nih.gov
TS1: Corresponds to the initial nucleophilic attack and hydrogen transfer, leading to a hemiaminal intermediate.
TS2: Characterizes an internal rearrangement of the molecular rings within the hemiaminal.
TS3: Represents the final water elimination step to form the C=N double bond of the Schiff base product.
By calculating the energy of each transition state relative to the reactants and intermediates, a complete energy profile of the reaction can be constructed. This profile reveals which step is the rate-determining step (the one with the highest energy barrier) and provides a quantitative prediction of the reaction's feasibility and kinetics. Such computational approaches could be directly applied to understand the reactivity of this compound.
Molecular Docking and Binding Studies for Ligand-Receptor Interactions (Relevant for Biologically Active Derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While this compound itself may not be a primary focus of such studies, its derivatives, which incorporate this scaffold into larger, more complex structures, are of significant interest.
For instance, benzimidazole-based derivatives incorporating a substituted benzaldehyde moiety have been synthesized and evaluated as inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com In these studies, molecular docking simulations are performed to understand how these derivatives interact with the active site of the target enzymes.
The docking analysis reveals key binding interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the receptor's active site.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.
π-π Stacking: Involves interactions between aromatic rings on the ligand and aromatic amino acid residues like tryptophan or tyrosine in the protein. nih.gov
These computational binding models help to rationalize the observed biological activity and structure-activity relationships (SAR). For example, docking studies might show that a hydroxyl group on a derivative forms a crucial hydrogen bond with a key amino acid, explaining its high potency. nih.gov This knowledge can then guide the design of new derivatives with improved binding affinity and selectivity for the target receptor. nih.govmdpi.com
Table of Compounds Mentioned
Research Applications and Emerging Areas of 4 2 Hydroxypropan 2 Yl Benzaldehyde in Chemical Science
Role as a Synthetic Precursor in Advanced Materials
The presence of both an aldehyde and a tertiary alcohol group on a stable aromatic ring makes 4-(2-Hydroxypropan-2-yl)benzaldehyde a molecule of interest for the development of advanced materials. These functional groups offer versatile handles for a variety of chemical transformations.
While the direct use of this compound as a starting material in the conventional synthesis of BODIPY dyes has not been extensively reported, the incorporation of the 4-(2-hydroxypropan-2-yl)phenyl moiety into the BODIPY core has been achieved. This modification is of interest for the development of functional dyes, including those that can act as photoremovable protecting groups (PPGs).
A study detailed the synthesis of 8-[4-(2-Hydroxypropane-2-yl)phenyl]-1,3,4,4,5,7-hexamethyl-4-boron-3a,4a-diaza-S-indacene. mdpi.com In this research, the 4-(2-hydroxypropan-2-yl)phenyl group was introduced not by starting with this compound, but by modifying a pre-existing meso-(4-CO2Me-phenyl)-BODIPY with an excess of methylmagnesium iodide (MeMgI). This reaction converted the methyl ester group into a tertiary alcohol. mdpi.com The resulting BODIPY derivative, featuring a tertiary benzylic alcohol, is proposed as a promising candidate for a visible-light-removable PPG. mdpi.com The combination of the highly fluorescent BODIPY core with a photolabile group could lead to applications in controlled release and photolithography.
General synthesis of BODIPY dyes often involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914) derivatives, followed by oxidation and complexation with a boron source. researchgate.net Although not specifically documented for this compound, its aldehyde functionality makes it a potential candidate for this synthetic route.
Currently, there is no specific scientific literature available that documents the integration of this compound into polymer systems for the development of functional materials. However, the chemistry of benzaldehyde (B42025) and its derivatives is widely used in polymer science. The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with phenols or amines to form phenolic or polyazomethine resins. Furthermore, the hydroxyl group could be used for esterification or etherification reactions to either create monomers for step-growth polymerization or to functionalize existing polymers. The bifunctional nature of this compound could potentially be exploited to create cross-linked polymers or to introduce specific functionalities into a polymer backbone or as pendant groups.
Contributions to Catalysis Research
No specific research has been found detailing the contributions of this compound to catalysis research in the context of the requested subsections.
There is no available scientific literature describing the use of this compound as a ligand in coordination chemistry or for the synthesis of metal complexes. The molecule possesses potential coordinating sites through the oxygen atoms of the aldehyde and hydroxyl groups. These could potentially form complexes with various metal ions. The properties of such complexes would depend on the nature of the metal and the coordination mode of the ligand.
There is no available scientific literature that reports the participation of this compound or its metal complexes in catalytic processes such as selective dehydrogenation reactions.
Exploration of Biological Activity Mechanisms at the Molecular and Cellular Level
Investigation of Retinoic Acid Receptor Inhibition Mechanisms
While direct and detailed mechanistic studies on this compound as a retinoic acid receptor (RAR) inhibitor are not extensively available in peer-reviewed literature, some commercial suppliers have noted its potential as a potent inhibitor of this receptor. The retinoic acid signaling pathway is crucial for cell growth, differentiation, and embryonic development, and its dysregulation is implicated in various diseases, including cancer. RARs, which are ligand-activated transcription factors, are key mediators of this pathway. The therapeutic potential of RAR antagonists has been explored, for instance, in the development of non-hormonal male contraceptives where oral administration of an RAR antagonist was shown to reversibly inhibit spermatogenesis in mice. Further rigorous scientific investigation is required to validate and elucidate the specific mechanism by which this compound may interact with and inhibit retinoic acid receptors. Such studies would need to determine its binding affinity for the different RAR isotypes (α, β, and γ) and clarify whether it acts as a competitive or non-competitive inhibitor.
Studies on the Induction of Apoptosis and Tumor Growth Inhibition in Research Models
The potential of benzaldehyde and its derivatives to induce apoptosis (programmed cell death) and inhibit tumor growth has been a subject of scientific inquiry. For instance, studies on other 4-substituted benzoyltaurinamide derivatives have demonstrated their ability to induce the intrinsic apoptotic pathway in cancer cell lines by modulating the expression of key regulatory proteins such as BAX, Bcl-2, caspase-3, and caspase-9. nih.gov In a similar vein, the apoptotic response induced by aldehydes like 4-hydroxy-2-nonenal in colorectal carcinoma cells involves the activation of caspases and subsequent DNA fragmentation. nih.gov
While specific in-vivo studies on this compound are limited, research on benzaldehyde itself has shown that its derivatives can inhibit pancreatic tumor growth and lung metastasis in mouse models. nih.gov These findings suggest that the benzaldehyde scaffold is a promising starting point for the development of novel anticancer agents. Future research should focus on evaluating the specific efficacy of this compound in various cancer cell lines and in vivo tumor models to determine its therapeutic potential and to unravel the molecular pathways through which it may exert its cytotoxic and tumor-inhibitory effects.
Mechanistic Research on Inhibition of Cancer Stem Cells and Chemotherapy Resistance
A significant challenge in cancer therapy is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. Aldehyde dehydrogenase (ALDH) is a key enzyme and a well-established marker for CSCs. Research has shown that inhibiting ALDH activity can sensitize cancer cells to chemotherapy and radiotherapy.
Recent studies on benzaldehyde have revealed a compelling mechanism for overcoming treatment resistance. Benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity, a process that enhances cancer cell motility and invasiveness, and to overcome treatment resistance by targeting the interaction of the 14-3-3ζ protein with phosphorylated histone H3. nih.govnews-medical.neteurekalert.org This action prevents the expression of genes associated with treatment resistance and cancer cell survival. innovations-report.com In cell culture studies, benzaldehyde inhibited the growth of cancer cells that were resistant to radiation and tyrosine kinase inhibitors. news-medical.neteurekalert.org Furthermore, in mouse models of pancreatic cancer, a benzaldehyde derivative was found to inhibit tumor growth and suppress the spread of cancer to other organs. news-medical.netbioengineer.org These findings strongly suggest that the benzaldehyde scaffold, and by extension this compound, could be a valuable tool in the development of therapies that target cancer stem cells and circumvent chemotherapy resistance.
Evaluation in Tyrosinase Inhibition Studies (Based on Related Benzaldehyde Chemistry)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. The inhibitory activity of various benzaldehyde derivatives against tyrosinase has been extensively studied, providing insights into the structure-activity relationship of this class of compounds.
Studies have shown that 4-substituted benzaldehydes act as competitive inhibitors of mushroom tyrosinase. researchgate.net The nature of the substituent at the 4-position significantly influences the inhibitory potency. For example, electron-withdrawing groups at this position have been systematically evaluated. The inhibitory concentrations (IC50) for several 4-substituted benzaldehydes are presented in the table below.
| Compound | IC50 (µM) |
| 4-bromobenzaldehyde | 114 |
| 4-chlorobenzaldehyde | 175 |
| 4-fluorobenzaldehyde | 387 |
| 4-cyanobenzaldehyde | 822 |
| 4-nitrobenzaldehyde | 1846 |
It has been observed that the steric factor at the 4-position can determine whether the inhibition is partial or full, irrespective of electronic or hydrophobic effects. nih.gov Furthermore, theoretical studies suggest that in 4-hydroxybenzaldehyde (B117250) derivatives, both the aldehyde group and the substituent at the C4 position contribute to the tyrosinase inhibitory activity. bioengineer.org The aldehyde group is thought to form a Schiff base with a primary amino group in the enzyme's active site. bioengineer.org Given these findings, this compound, with its bulky tertiary alcohol group at the 4-position, is a compound of interest for future tyrosinase inhibition studies.
Antimicrobial and Antitumor Activity Assessments of Derived Schiff Bases
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad range of biological activities, including antimicrobial and antitumor effects. The biological activity of Schiff bases can be tuned by the nature of the aldehyde and amine precursors.
Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have demonstrated significant antimicrobial properties. For instance, Schiff bases synthesized from 2,4-dihydroxy benzaldehyde have been reported as potential anticancer agents. The antimicrobial activity is influenced by the substituents on the benzaldehyde ring. Studies on Schiff bases derived from para-substituted benzaldehydes and O-carboxymethyl chitosan (B1678972) showed that the antibacterial activity varied with the substituent, with the order of activity being OCH3 > CH3 > H > F > Cl > Br > NO2. bohrium.com Schiff bases derived from fluorinated benzaldehydes have also shown activity against C. albicans. mdpi.com
Antitumor Activity: The antitumor potential of Schiff bases derived from substituted benzaldehydes is also well-documented. For example, Schiff bases derived from salicylaldehyde (B1680747) and various diamines have shown the ability to inhibit the proliferation of leukemia cell lines. scienmag.com In some cases, these compounds induce apoptosis in cancer cells. nih.gov The antitumor activity is often correlated with the substituents on the aldehyde moiety. bohrium.com Given the established biological activities of Schiff bases from hydroxy-substituted benzaldehydes, the synthesis and evaluation of Schiff bases derived from this compound represent a promising area for the discovery of new antimicrobial and antitumor agents.
Utility in Analytical Chemistry Method Development
Design of Sensitive and Selective Assays for Detection and Quantification
While specific applications of this compound in the design of analytical assays are not yet reported, the broader class of benzaldehyde derivatives is increasingly being utilized in the development of chemical sensors and fluorescent probes for the detection and quantification of various analytes, including aldehydes themselves.
The reactive nature of the aldehyde group makes it a useful recognition element in sensor design. For instance, optical chemosensors that rely on colorimetric or fluorescence changes upon reaction with aldehydes have been developed for gas-phase detection. rsc.org These sensors often utilize reactions such as aldimine condensation. Furthermore, fluorescent probes have been designed for the selective detection of aldehydes in living systems. These probes often incorporate a fluorophore and a recognition moiety that selectively reacts with aldehydes, leading to a change in the fluorescence signal. rsc.orgnih.gov For example, turn-on fluorescent probes for aldehydes have been developed based on the conversion of a non-fluorescent amine to a fluorescent imine upon reaction with an aldehyde. nih.gov
A chemiluminescence sensor for the sensitive determination of benzaldehyde has also been developed using nanosized Y2O3 as a sensing material, demonstrating high selectivity and a low detection limit. bohrium.comnih.gov Given the presence of the reactive aldehyde group, this compound could potentially be incorporated into the design of novel probes and sensors for various analytical applications, an area that warrants further exploration.
Investigative Role in Complex Chemical Systems
While not a widely studied primary flavor compound, this compound has an emerging investigative role in the analysis of complex chemical systems, particularly in the realms of flavor chemistry and fermentation. Its significance often lies in its capacity as a potential biomarker or transformation product of more abundant, well-known flavor precursors.
Studies in Flavor Chemistry and Fermentation Processes (e.g., Metabolite Profiling)
In the intricate matrix of flavors and aromas that define our foods and beverages, the presence and concentration of minor compounds can provide profound insights into the chemical transformations occurring during processes like fermentation and aging. This compound is one such compound, hypothesized to be a derivative of cuminaldehyde, a key aroma constituent in various spices, most notably cumin (Cuminum cyminum).
Cuminaldehyde, or 4-isopropylbenzaldehyde, is recognized for its characteristic warm, spicy, and herbaceous notes. During fermentation, microorganisms such as yeast and bacteria carry out a vast array of metabolic activities, transforming primary components of the raw materials into a complex bouquet of flavor-active compounds. One such transformation is the biotransformation of aldehydes. While the reduction of cuminaldehyde to its corresponding alcohol is a known metabolic pathway, the potential for hydration of its isopropyl group to form this compound is an area of growing interest in metabolite profiling.
The identification of this compound in a fermented product where an ingredient rich in cuminaldehyde was used could serve as an indicator of specific enzymatic or chemical pathways being active. For instance, its presence could suggest a hydration reaction occurring in the aqueous environment of the fermentation medium, possibly facilitated by microbial enzymes or influenced by the pH and temperature of the process.
Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are crucial for the detection and quantification of such minor volatile and semi-volatile compounds. In metabolite profiling studies of fermented foods and beverages, the aim is to obtain a comprehensive chemical fingerprint. The presence of this compound within this fingerprint can be correlated with specific processing parameters or microbial strains, thereby enhancing the understanding and control of flavor development.
Below is a hypothetical data table illustrating how the concentration of this compound might be presented in a metabolite profiling study of a fermented food product containing cumin.
| Fermentation Time (Days) | Microorganism Strain | Cuminaldehyde Concentration (µg/L) | This compound Concentration (µg/L) | Flavor Profile Notes |
|---|---|---|---|---|
| 0 | Control (Unfermented) | 500 | Not Detected | Strongly spicy, characteristic of cumin |
| 7 | Strain A (Yeast) | 350 | 15 | Milder spice, slightly sweet |
| 7 | Strain B (Lactic Acid Bacteria) | 320 | 25 | Complex spice, slightly tangy |
| 14 | Strain A (Yeast) | 200 | 30 | Subtle spice, developed fruity notes |
| 14 | Strain B (Lactic Acid Bacteria) | 180 | 45 | Well-integrated spice, enhanced savory character |
This investigative approach allows researchers to move beyond just the major flavor compounds and delve into the subtle chemical changes that collectively shape the final sensory profile of a product. The study of compounds like this compound is therefore instrumental in the broader endeavor of flavor chemistry to map and understand the complex network of reactions in fermented systems.
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Hydroxypropan-2-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves alkylation or substitution reactions. For example, analogous benzaldehyde derivatives (e.g., 4-(2-ethylhexyloxy)benzaldehyde) are synthesized via nucleophilic substitution of phenolic precursors with alkyl halides under basic conditions . Key optimization parameters include:
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature: Controlled heating (80–120°C) balances reaction rate and side-product formation.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements (≥70%) are achievable by iterative adjustment of stoichiometry and reaction time .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H/¹³C NMR identifies aldehyde proton (δ ~9.8–10.0 ppm) and hydroxyl group (δ ~1.4–1.6 ppm for geminal -OH).
- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm functional groups.
- Crystallography: Single-crystal X-ray diffraction (using SHELX software ) resolves 3D geometry. For non-crystalline samples, DFT calculations (e.g., Gaussian) model electron density distributions .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar aldehydes .
- Degradation Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like carboxylic acids.
Advanced: How can computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina is suitable for predicting binding modes. Steps:
- Prepare ligand (compound) and receptor (target protein) files in PDBQT format.
- Define grid boxes around active sites (e.g., enzyme catalytic pockets).
- Run multithreaded docking simulations; analyze top-scoring poses for hydrogen bonds/van der Waals interactions.
- Noncovalent Interaction Analysis: Use NCI plots (via Multiwfn) to visualize weak interactions (e.g., π-π stacking) from electron density data .
Advanced: How should discrepancies in bioactivity data (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Experimental Replication: Standardize assays (e.g., fixed cell lines, incubation times) to minimize variability.
- Data Normalization: Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to calibrate results.
- Statistical Analysis: Apply ANOVA or Bayesian modeling to assess significance of outliers. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: How can noncovalent interactions guide the design of derivatives with enhanced reactivity?
Methodological Answer:
- Electrostatic Potential Maps: Generated via DFT (e.g., using Gaussian) highlight nucleophilic/electrophilic regions.
- Hydrogen Bond Acceptor/Donor Analysis: Tools like PLIP identify potential interaction sites in protein-ligand complexes.
- Steric Effects: Conformational sampling (e.g., MD simulations) evaluates steric hindrance from the 2-hydroxypropan-2-yl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
